1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a dimethoxybenzyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multiple steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-1-(2-hydroxyethyl)benzene and thiourea.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced benzo[b]thiophene derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
Uniqueness
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to the combination of its benzo[b]thiophene moiety, hydroxyethyl group, and dimethoxybenzyl urea structure. This unique combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-17-8-7-13(9-18(17)26-2)10-21-20(24)22-11-16(23)15-12-27-19-6-4-3-5-14(15)19/h3-9,12,16,23H,10-11H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVZVPBWIIJRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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